

Validating On-Target Activity of BRD4 D1-Selective Inhibitors: A Comparative Guide

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Compound of Interest		
Compound Name:	Brd4 D1-IN-2	
Cat. No.:	B15143975	Get Quote

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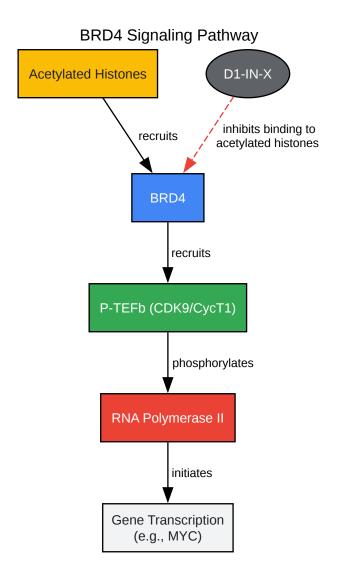
The bromodomain and extra-terminal (BET) family of proteins, particularly BRD4, have emerged as significant targets in cancer therapy. BRD4 inhibitors disrupt key cellular processes that promote tumor growth and survival by blocking the interaction between BRD4 and acetylated histones, thereby downregulating the expression of oncogenes like MYC.[1] While pan-BET inhibitors have shown promise, there is growing interest in developing selective inhibitors for the individual bromodomains of BRD4 – the first bromodomain (D1) and the second bromodomain (D2) – to better understand their specific biological roles and potentially reduce off-target effects.

This guide provides a framework for validating the on-target activity of BRD4 D1-selective inhibitors, using a representative compound, herein referred to as "D1-IN-X," as an example. The data presented is a composite derived from publicly available information on various selective BRD4 D1 inhibitors.

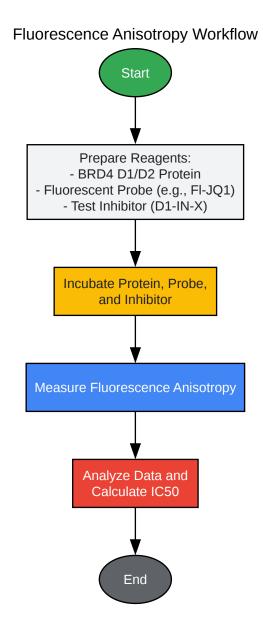
BRD4 Signaling Pathway

BRD4 plays a crucial role in gene transcription by recognizing and binding to acetylated lysine residues on histones via its two bromodomains. This binding event recruits the positive transcription elongation factor b (P-TEFb) complex, which in turn phosphorylates RNA Polymerase II, leading to transcriptional elongation of target genes, including key oncogenes.











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References

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- 2. benchchem.com [benchchem.com]
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